

# Application Notes: Co-staining Bodipy FL C16 with Cellular Markers

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## Compound of Interest

Compound Name: *Bodipy FL-C16*

Cat. No.: *B15553641*

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## Introduction

Bodipy FL C16 is a fluorescently labeled analog of the 16-carbon saturated fatty acid, palmitic acid.[1][2] Its intrinsic fluorescence allows for the direct visualization and tracking of long-chain fatty acid uptake, trafficking, and incorporation into complex lipids and lipid droplets within living cells.[1][3] Co-staining Bodipy FL C16 with organelle-specific markers is a powerful technique for elucidating the subcellular pathways of fatty acid metabolism and understanding how these pathways are altered in various physiological and pathological states, such as cancer, obesity, and non-alcoholic fatty liver disease (NAFLD).[4]

These application notes provide detailed protocols for co-staining Bodipy FL C16 with markers for key organelles involved in lipid metabolism, including mitochondria, the endoplasmic reticulum, and lysosomes.

## Principle of Bodipy FL C16 Staining

Bodipy FL C16 is a cell-permeant molecule that is taken up by cells and utilized in a manner similar to its natural counterpart, palmitic acid. Once inside the cell, it is esterified and incorporated into various lipid species, such as triglycerides and phospholipids.[4] A significant portion of the probe accumulates in lipid droplets, which are organelles dedicated to neutral lipid storage.[5] The Bodipy FL fluorophore exhibits a bright green fluorescence with a narrow emission spectrum, making it an excellent tool for fluorescence microscopy.[6][7] Its fluorescence is environmentally sensitive, with a quantum yield that increases in the

hydrophobic environment of lipid droplets and when bound to fatty acid-binding proteins (FABPs).[8]

## Co-localization with Cellular Organelles

Studies have shown that Bodipy FL C16 extensively co-localizes with markers for the endoplasmic reticulum (ER) and mitochondria in various cell types, including human intestinal Caco-2 cells.[3][9] This reflects the central role of these organelles in fatty acid activation, esterification (ER), and  $\beta$ -oxidation (mitochondria). In contrast, minimal co-localization is typically observed with lysosomal markers, suggesting that lysosomal degradation is not a primary fate for this fatty acid analog under normal conditions.[9]

## Data Presentation: Spectral Compatibility

Successful co-staining requires the use of fluorescent probes with minimal spectral overlap. Bodipy FL C16 is a green-emitting dye, making it spectrally compatible with a wide range of red-emitting organelle trackers. Below is a summary of Bodipy FL C16's spectral properties alongside those of recommended markers for co-staining experiments.

Table 1: Spectral Properties of Bodipy FL C16 and Compatible Organelle Markers

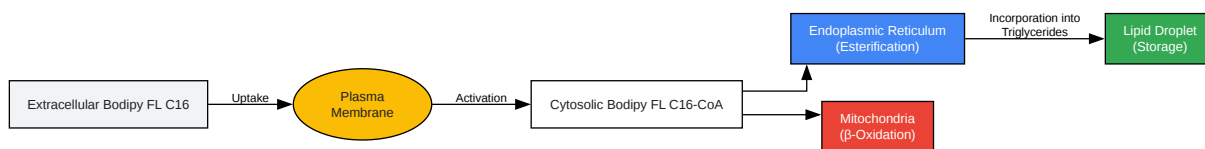
Fluorescent Probe	Target Organelle	Excitation Max (nm)	Emission Max (nm)	Recommended Laser/Filter Set
Bodipy FL C16	Fatty Acid/Lipid Droplets	~505	~515	488 nm laser, 500-550 nm filter (FITC/GFP)
MitoTracker™ Red CMXRos	Mitochondria	~579	~599	561 nm laser, 580-640 nm filter (RFP/TRITC)
ER-Tracker™ Red	Endoplasmic Reticulum	~587	~615	561 nm laser, 600-650 nm filter (RFP/TRITC)
LysoTracker™ Red DND-99	Lysosomes (Acidic Organelles)	~577	~590	561 nm laser, 580-630 nm filter (RFP/TRITC)
BODIPY™ TR Ceramide	Golgi Apparatus/ER	~589	~617	561 nm laser, 600-650 nm filter (RFP/TRITC)

## Experimental Protocols

### General Guidelines & Materials

- Cell Culture: Plate cells on glass-bottom dishes or coverslips appropriate for high-resolution microscopy. Ensure cells are healthy and sub-confluent (50-70%) at the time of staining.
- Reagents: Use high-quality DMSO for preparing stock solutions. Protect fluorescent dye solutions from light.
- Imaging Medium: For live-cell imaging, use a phenol red-free medium to reduce background fluorescence.[\[10\]](#)[\[11\]](#)

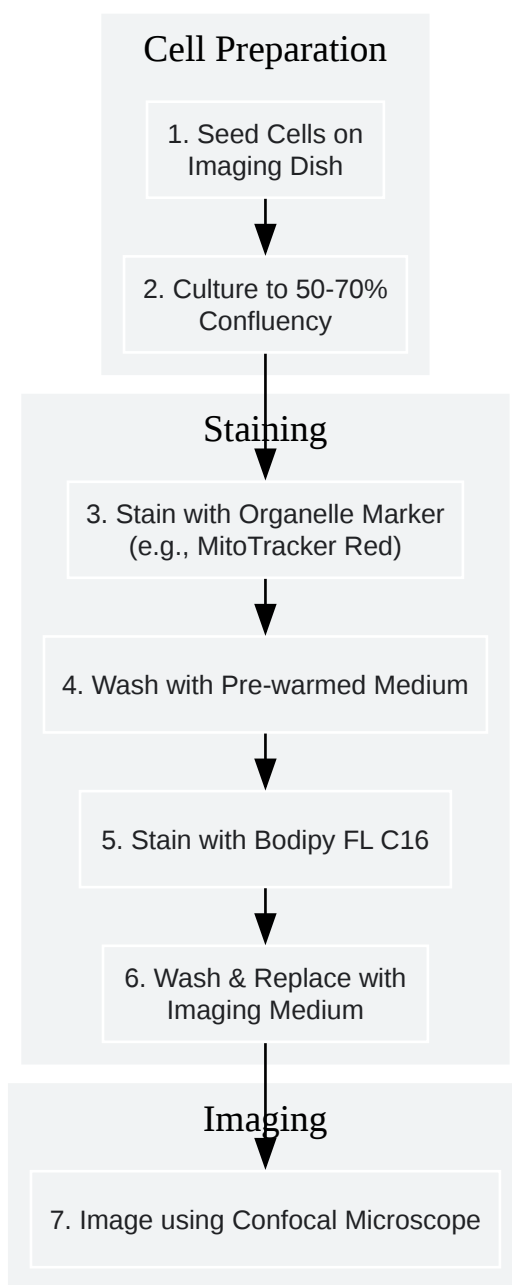
### Diagram: Bodipy FL C16 Uptake and Trafficking Pathway



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Caption: Cellular uptake and metabolic fate of Bodipy FL C16.

## Diagram: General Co-staining Experimental Workflow



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Caption: General workflow for co-staining live cells.

## Protocol 1: Co-staining with MitoTracker™ Red CMXRos (Mitochondria)

This protocol outlines the simultaneous visualization of fatty acid uptake and mitochondrial localization.

#### A. Reagent Preparation

- Bodipy FL C16 Stock (1 mM): Dissolve 1 mg of Bodipy FL C16 (MW: 474.43) in 2.11 mL of high-quality DMSO.[\[12\]](#) Aliquot and store at -20°C, protected from light.
- MitoTracker Red CMXRos Stock (1 mM): Reconstitute 50 µg in 69.6 µL of DMSO. Aliquot and store at -20°C.
- Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.

#### B. Staining Protocol

- Grow cells on a glass-bottom imaging dish to the desired confluency.
- Prepare the MitoTracker Red Staining Solution with a final concentration of 50-200 nM in pre-warmed medium.
- Remove the culture medium from the cells and wash once with pre-warmed PBS.
- Add the MitoTracker Red Staining Solution to the cells and incubate for 15-30 minutes at 37°C.
- During the last 15 minutes of the MitoTracker incubation, add Bodipy FL C16 stock solution directly to the medium to a final concentration of 1-5 µM.[\[12\]](#)
- Remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free medium.
- Add fresh, pre-warmed imaging medium to the cells.
- Proceed immediately to imaging on a confocal microscope equipped with appropriate lasers and filters for green (Bodipy) and red (MitoTracker) fluorescence.

## Protocol 2: Co-staining with ER-Tracker™ Red (Endoplasmic Reticulum)

This protocol allows for the visualization of fatty acid trafficking to the ER, a primary site of lipid synthesis.

### A. Reagent Preparation

- Bodipy FL C16 Stock (1 mM): Prepare as described in Protocol 1.
- ER-Tracker Red Stock (1 mM): ER-Tracker Red (BODIPY TR Glibenclamide) is supplied as a lyophilized solid. Reconstitute according to the manufacturer's instructions in high-quality DMSO. Aliquot and store at -20°C.
- Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.

### B. Staining Protocol

- Grow cells on a glass-bottom imaging dish.
- Prepare the Bodipy FL C16 Staining Solution with a final concentration of 1-5  $\mu\text{M}$  in pre-warmed medium.
- Add the Bodipy FL C16 solution to the cells and incubate for 30-60 minutes at 37°C.[\[12\]](#)
- Prepare the ER-Tracker Red Staining Solution with a final concentration of 1  $\mu\text{M}$  in pre-warmed medium.
- Remove the Bodipy FL C16 solution, wash once, and add the ER-Tracker Red solution.
- Incubate for 15-30 minutes at 37°C.
- Remove the staining solution, wash the cells two to three times with pre-warmed imaging medium.

- Add fresh, pre-warmed imaging medium to the cells and image immediately. Note: ER-Tracker probes are recommended for live-cell imaging only; fixation can disrupt the staining pattern.<sup>[11]</sup>

## Protocol 3: Co-staining with LysoTracker™ Red DND-99 (Lysosomes)

This protocol helps determine if fatty acids are being targeted to lysosomes, which can be indicative of processes like lipophagy.

### A. Reagent Preparation

- Bodipy FL C16 Stock (1 mM): Prepare as described in Protocol 1.
- LysoTracker Red DND-99 Stock (1 mM): Supplied as a solution in DMSO. Store at -20°C.
- Staining Medium: Prepare fresh by diluting stock solutions into serum-free, phenol red-free cell culture medium.

### B. Staining Protocol

- Grow cells on a glass-bottom imaging dish.
- Prepare a Combined Staining Solution containing Bodipy FL C16 (final concentration 1-5 µM) and LysoTracker Red (final concentration 50-75 nM) in pre-warmed medium.
- Remove the culture medium, wash once with PBS, and add the Combined Staining Solution.
- Incubate for 30-60 minutes at 37°C.
- Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium.
- Add fresh imaging medium and proceed to imaging.

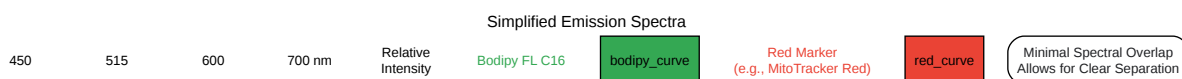
## Quantitative Data and Considerations

Table 2: Recommended Staining Parameters



Fluorescent Probe	Stock Conc.	Working Conc.	Incubation Time	Notes
Bodipy FL C16	1 mM (DMSO)	1-5 $\mu$ M	30-60 min	Uptake can plateau after ~30 minutes.[1][2]
MitoTracker™ Red CMXRos	1 mM (DMSO)	50-200 nM	15-30 min	Staining is dependent on mitochondrial membrane potential.
ER-Tracker™ Red	1 mM (DMSO)	1 $\mu$ M	15-30 min	Live-cell stain only; do not fix. [11]
LysoTracker™ Red DND-99	1 mM (DMSO)	50-75 nM	30-60 min	Accumulates in acidic organelles.

## Diagram: Spectral Separation for Dual-Color Imaging



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Caption: Ideal spectral separation between green and red channels.

## Troubleshooting

- **High Background:** This can be caused by excess dye. Ensure thorough washing steps. Using pre-warmed PBS for washes can sometimes help reduce non-specific binding or dye precipitation.[13] Phenol red in the medium is a common cause of background; always use phenol red-free medium for imaging.[10]

- **Weak Signal:** Optimize dye concentration and incubation time. Ensure cells are healthy, as uptake mechanisms are energy-dependent. Check that laser power and detector gain settings are appropriate.
- **Phototoxicity:** Minimize light exposure by using the lowest possible laser power and limiting acquisition time. Use of an anti-fade mounting medium can be considered for fixed samples, although most protocols here are for live cells.
- **Spectral Bleed-through:** If using filter sets with wide bandpasses, fluorescence from the green channel may be detected in the red channel. Use narrow bandpass filters or perform sequential scanning (acquiring one channel at a time) to eliminate this artifact.

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